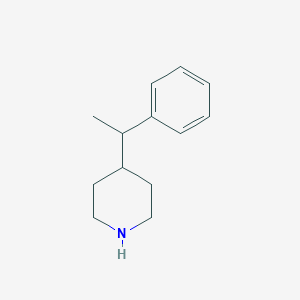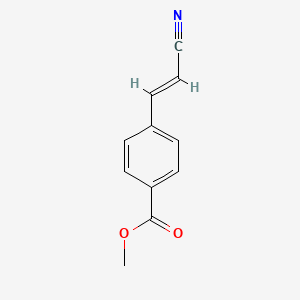![molecular formula C12H14ClNO2 B3387209 N-[4-(2-chloroacetyl)phenyl]butanamide CAS No. 794554-81-7](/img/structure/B3387209.png)
N-[4-(2-chloroacetyl)phenyl]butanamide
Overview
Description
N-[4-(2-chloroacetyl)phenyl]butanamide is a biochemical used for proteomics research . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 . The CAS number for this compound is 794554-81-7 .
Physical And Chemical Properties Analysis
N-[4-(2-chloroacetyl)phenyl]butanamide has a predicted melting point of 155.64° C, a predicted boiling point of 445.1° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.57 .Scientific Research Applications
Proteomics Research
N-[4-(2-chloroacetyl)phenyl]butanamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, protein-protein interactions, and post-translational modifications.
Antimicrobial Applications
Similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial activities . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. It’s possible that N-[4-(2-chloroacetyl)phenyl]butanamide could have similar properties.
Antiproliferative Applications
The same derivatives mentioned above have also been studied for their antiproliferative effects . Antiproliferative agents inhibit or prevent the growth of cells, especially malignant cells. This suggests potential applications of N-[4-(2-chloroacetyl)phenyl]butanamide in cancer research.
Biochemical Research
As a biochemical, N-[4-(2-chloroacetyl)phenyl]butanamide could be used in various types of biochemical research . This could include studying its interactions with other biochemicals, its effects on biological systems, and its potential uses in bioengineering.
properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-3-12(16)14-10-6-4-9(5-7-10)11(15)8-13/h4-7H,2-3,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLZNHHNPLIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloroacetyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide](/img/structure/B3387132.png)
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3387133.png)

![N-[3-(4-tert-butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide](/img/structure/B3387160.png)
![9-Oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B3387171.png)
![5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387180.png)

![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)




![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)